(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
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Overview
Description
The compound (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic molecule with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the spiro center and the bromine atom. The oxolan-2-ylmethyl group is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the trione moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
The compound (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different trione derivatives, while substitution reactions can produce a range of spiro-indole derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its spiro structure can impart stability and functionality to polymers and other materials.
Mechanism of Action
The mechanism of action of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with specific molecular targets. The bromine atom and the oxolan-2-ylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The spiro structure provides a rigid framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S,3’aS,8’aS,8’bR)-5-chloro-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
- (3S,3’aS,8’aS,8’bR)-5-fluoro-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione
Uniqueness
The uniqueness of (3S,3’aS,8’aS,8’bR)-5-bromo-2’-(oxolan-2-ylmethyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific substitution pattern and the presence of the bromine atom. This substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22BrN3O4 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C21H22BrN3O4/c22-11-5-6-14-13(9-11)21(20(28)23-14)17-16(15-4-1-7-25(15)21)18(26)24(19(17)27)10-12-3-2-8-29-12/h5-6,9,12,15-17H,1-4,7-8,10H2,(H,23,28)/t12?,15-,16-,17+,21+/m0/s1 |
InChI Key |
QXYVMUHKWBRZGT-XNBFOOTOSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@H](C(=O)N(C3=O)CC4CCCO4)[C@]5(N2C1)C6=C(C=CC(=C6)Br)NC5=O |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)CC4CCCO4)C5(N2C1)C6=C(C=CC(=C6)Br)NC5=O |
Origin of Product |
United States |
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